molecular formula C11H11N5O B1436607 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one CAS No. 885457-79-4

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

Cat. No. B1436607
M. Wt: 229.24 g/mol
InChI Key: YSXXXPGIHIHKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,5-Diamino-4-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one” is a chemical compound with the molecular formula C11H11N5O and a molecular weight of 229.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, were not available in the sources I found .

Scientific Research Applications

Antimicrobial Activity

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one derivatives demonstrate significant antimicrobial efficacy. A study by El-Meguid (2014) constructed new compounds incorporating 4-(5-benzoyl-1H-benzoimidazol-2) moiety into various amino acids, sulfamoyl, and pyrrole analogues. These compounds were effective against both gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014).

FGFR1 Kinase Inhibition for Cancer Therapy

Gryshchenko et al. (2016) focused on the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a significant target in cancer therapy. Derivatives of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one were synthesized and evaluated for their ability to inhibit FGFR1 kinase activity. Certain compounds showed promising results in inhibiting FGFR1 and possessed antiproliferative activity against specific cancer cell lines (Gryshchenko et al., 2016).

Synthesis of Novel Heterocyclic Systems

Researchers like Gein et al. (2015) and Rusanov et al. (1978) have explored the synthesis of new heterocyclic systems using derivatives of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one. These studies contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Gein et al., 2015), (Rusanov et al., 1978).

Antitumor Activity

Kuznietsova et al. (2013) investigated the effects of certain derivatives on the liver and colon in rats with colorectal carcinogenesis. Compounds like 5-amino-4-(1,3-benzothyazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one showed a decrease in the total area of colon tumors, indicating potential antitumor properties (Kuznietsova et al., 2013).

Safety And Hazards

Information on the safety and hazards associated with this compound was not available in the sources I found .

properties

IUPAC Name

1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4,12,17H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXXPGIHIHKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
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1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 4
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 5
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 6
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

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